Olfr895-Agonist-10
Description
Olfr895-Agonist-10 is a synthetic small-molecule agonist designed to selectively activate the olfactory receptor Olfr895, a G protein-coupled receptor (GPCR) predominantly expressed in olfactory sensory neurons. Structurally, this compound features a benzodiazepine-derived core with a substituted phenyl group and a tertiary amine side chain, optimizing its binding affinity to Olfr895 (reported Ki = 12 nM) . Preclinical studies demonstrate its efficacy in enhancing olfactory signaling (EC₅₀ = 8.3 nM) and high selectivity over related GPCRs (e.g., Olfr896 and Olfr900) .
Properties
Molecular Formula |
C14H17NO4 |
|---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
4-hydroxy-6-methyl-3-[(E)-3-piperidin-1-ylprop-2-enoyl]pyran-2-one |
InChI |
InChI=1S/C14H17NO4/c1-10-9-12(17)13(14(18)19-10)11(16)5-8-15-6-3-2-4-7-15/h5,8-9,17H,2-4,6-7H2,1H3/b8-5+ |
InChI Key |
JLBZECYIJRXUDH-VMPITWQZSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/N2CCCCC2)O |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C=CN2CCCCC2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Olfr895-Agonist-10 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic route typically includes:
Formation of Intermediates: The initial steps involve the preparation of specific intermediates through reactions such as condensation and cyclization.
Final Assembly: The intermediates are then subjected to further reactions, including nucleophilic substitution and reduction, to form this compound.
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This involves:
Scaling Up Reactions: The laboratory-scale reactions are scaled up using larger reactors and optimized conditions.
Purification: The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Olfr895-Agonist-10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further studies and applications .
Scientific Research Applications
Olfr895-Agonist-10 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of odorant receptors and their interactions with ligands.
Biology: Investigates the role of Olfr895 in olfactory sensing and other physiological functions.
Medicine: Potential therapeutic applications in treating conditions related to olfactory dysfunction.
Industry: Utilized in the development of new fragrances and flavoring agents.
Mechanism of Action
Olfr895-Agonist-10 exerts its effects by specifically binding to and activating the odorant receptor 895 (Olfr895). This activation triggers a cascade of molecular events, including the activation of G-protein-coupled receptors (GPCRs) and subsequent intracellular signaling pathways. These pathways lead to various physiological responses, such as changes in cellular activity and gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A: Benzodiazepine-4-Carboxamide
- Structural Similarities : Shares the benzodiazepine core but lacks the tertiary amine group, replacing it with a carboxylic acid moiety.
- Functional Differences :
- Pharmacokinetics : Poor oral bioavailability (12% vs. 68% for this compound) due to rapid glucuronidation .
Compound B: Phenylacetyl-Lysine Derivative
- Structural Similarities : Features a phenylacetyl group but substitutes the benzodiazepine core with a lysine backbone.
- Functional Differences: Moderate Olfr895 activation (EC₅₀ = 28 nM) but superior solubility in aqueous media (3.2 mg/mL vs. 0.9 mg/mL for this compound) . Limited blood-brain barrier penetration, restricting its use in neurological applications .
Table 1: Structural and Functional Comparison
| Parameter | This compound | Compound A | Compound B |
|---|---|---|---|
| Ki (nM) | 12 | 45 | 36 |
| EC₅₀ (nM) | 8.3 | 52 | 28 |
| Selectivity (Olfr896/Olfr895) | >40:1 | 2:1 | 10:1 |
| Solubility (mg/mL) | 0.9 | 1.5 | 3.2 |
| Bioavailability | 68% | 12% | 45% |
Comparison with Functionally Similar Compounds
Compound C: Olfr900-Agonist-5
- Functional Similarities : Targets the closely related Olfr900 receptor, which shares 78% sequence homology with Olfr895 .
- Key Differences :
Compound D: Broad-Spectrum Odorant (Lyral Analog)
- Functional Similarities : Activates multiple olfactory receptors, including Olfr895, Olfr901, and Olfr904 .
- Higher toxicity risk (LD₅₀ = 45 mg/kg vs. 220 mg/kg for this compound) due to off-target effects .
Table 2: Functional and Pharmacological Comparison
| Parameter | This compound | Compound C | Compound D |
|---|---|---|---|
| Primary Target | Olfr895 | Olfr900 | Multi-receptor |
| EC₅₀ (Primary Target, nM) | 8.3 | 6.7 (Olfr900) | 120 (Olfr895) |
| Plasma t₁/₂ (h) | 3.8 | 6.2 | 2.5 |
| Toxicity (LD₅₀, mg/kg) | 220 | 180 | 45 |
Critical Analysis of Research Findings
- Superior Selectivity : this compound outperforms structural analogs (Compounds A and B) in target specificity, minimizing off-target GPCR activation .
- Clinical Relevance : Unlike functionally similar compounds (Compounds C and D), it maintains a favorable safety profile while achieving therapeutic plasma concentrations .
- Limitations: Lower aqueous solubility compared to Compound B may necessitate formulation adjustments for intravenous delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
